molecular formula C7H2ClN3 B13149568 6-Chloropyridine-3,4-dicarbonitrile

6-Chloropyridine-3,4-dicarbonitrile

Cat. No.: B13149568
M. Wt: 163.56 g/mol
InChI Key: DVVOPHONRLFLDL-UHFFFAOYSA-N
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Description

6-Chloropyridine-3,4-dicarbonitrile is a chemical compound with the molecular formula C7H2ClN3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-3,4-dicarbonitrile typically involves the reaction of 3,4-dicyanopyridine with chlorinating agents. One common method includes the use of tetrachlorosilane and zinc chloride as a binary reagent under solvent-free conditions at room temperature . This green one-pot method is efficient and yields high purity products.

Industrial Production Methods: Industrial production methods for this compound often involve continuous flow setups to ensure consistent quality and yield. The use of advanced chlorinating agents and optimized reaction conditions are crucial for large-scale production.

Mechanism of Action

The mechanism of action of 6-Chloropyridine-3,4-dicarbonitrile involves its ability to undergo nucleophilic substitution and difunctionalization reactions. These reactions enable the compound to form various derivatives that can interact with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Uniqueness: 6-Chloropyridine-3,4-dicarbonitrile is unique due to its specific substitution pattern, which allows for regioselective functionalization and the formation of highly decorated pyridine derivatives. This makes it a valuable compound in the synthesis of complex molecules with potential biological activity .

Properties

Molecular Formula

C7H2ClN3

Molecular Weight

163.56 g/mol

IUPAC Name

6-chloropyridine-3,4-dicarbonitrile

InChI

InChI=1S/C7H2ClN3/c8-7-1-5(2-9)6(3-10)4-11-7/h1,4H

InChI Key

DVVOPHONRLFLDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)C#N)C#N

Origin of Product

United States

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